molecular formula C27H33NO7 B1140567 Hydroxyterbinafine b-D-glucuronide CAS No. 99473-12-8

Hydroxyterbinafine b-D-glucuronide

Cat. No.: B1140567
CAS No.: 99473-12-8
M. Wt: 483.6 g/mol
InChI Key: XWKOYVRIRYSRSH-APVLZFLUSA-N
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Description

Hydroxyterbinafine β-D-glucuronide is a glucuronidated metabolite, formed via the conjugation of hydroxyterbinafine (a derivative of terbinafine, an antifungal agent) with β-D-glucuronic acid. This process, mediated by UDP-glucuronosyltransferase enzymes, enhances water solubility to facilitate renal excretion . While direct evidence for hydroxyterbinafine β-D-glucuronide is absent in the provided sources, its structural and functional characteristics align with other β-D-glucuronides, which are critical in drug metabolism, detoxification, and biomarker applications.

Properties

CAS No.

99473-12-8

Molecular Formula

C27H33NO7

Molecular Weight

483.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H33NO7/c1-27(2,17-34-26-23(31)21(29)22(30)24(35-26)25(32)33)14-7-4-8-15-28(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,21-24,26,29-31H,15-17H2,1-3H3,(H,32,33)/b8-4+/t21-,22-,23+,24-,26+/m0/s1

InChI Key

XWKOYVRIRYSRSH-APVLZFLUSA-N

SMILES

CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32

Isomeric SMILES

CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C#C/C=C/CN(C)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32

Synonyms

(E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynyl β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydroxyterbinafine b-D-glucuronide typically involves the glucuronidation of hydroxyterbinafine. This process can be carried out using various glucuronidation reagents and catalysts. One common method involves the use of trichloroacetimidate as a glucuronidation reagent, followed by mild hydrolysis to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized enzymatic hydrolysis using β-glucuronidase. This enzyme catalyzes the hydrolysis of glucuronides, allowing for efficient production of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Hydroxyterbinafine b-D-glucuronide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Hydroxyterbinafine b-D-glucuronide has several scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for studying glucuronidation reactions and their products.

    Biology: The compound is studied for its biological activity, including its antifungal properties and potential therapeutic effects.

    Medicine: Research on this compound focuses on its potential use as an antifungal agent and its pharmacokinetics in the human body.

    Industry: The compound is used in the development of antifungal formulations and as a standard in quality control processes

Mechanism of Action

The mechanism of action of hydroxyterbinafine b-D-glucuronide involves the inhibition of fungal squalene monooxygenase, an enzyme crucial for ergosterol synthesis in fungal cell walls. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to the accumulation of squalene and subsequent fungal cell death .

Comparison with Similar Compounds

Comparison with Similar β-D-Glucuronides

β-D-glucuronides vary in pharmacological roles, metabolic pathways, and analytical methodologies. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural and Functional Diversity

  • Apigenin 7-O-β-D-glucuronide (): Structure: Flavonoid glucuronide with hydroxyl and glucuronide moieties. Pharmacokinetics: Low human intestinal absorption (HIA: 27.9–29.7%) and negative Caco-2 permeability (-0.59 to -0.46 ×10⁻⁶ cm/s), indicating poor membrane penetration .
  • Ethyl-β-D-glucuronide (): Structure: Ethanol metabolite with a glucuronide group. Application: Biomarker for alcohol consumption in forensic toxicology . Detection: Utilizes UPLC-tandem MS and ELISA for high sensitivity.
  • Morphine 3-β-D-glucuronide ():

    • Structure : Opioid metabolite with a glucuronide at the 3-position.
    • Activity : Retains pharmacological activity (e.g., neuroexcitatory effects), unlike many inactive glucuronides .

Data Tables

Table 1: Key Pharmacokinetic Parameters of Selected β-D-Glucuronides

Compound HIA (%) Caco-2 Permeability (×10⁻⁶ cm/s) Key Application Reference
Apigenin 7-O-β-D-glucuronide 27.9 -0.59 Antioxidant research
Apigenin 7-O-(3''-O-Acetyl)-β-D-glucuronide 29.7 -0.46 Modified flavonoid metabolite
Ethyl-β-D-glucuronide N/A N/A Alcohol biomarker

Table 2: Enzymatic Substrates for β-Glucuronidase Detection

Substrate Detection Method Sensitivity Application Reference
p-Nitrophenyl β-D-glucuronide Spectrophotometric (405 nm) Moderate Basic enzyme assays
3-Carboxyumbelliferyl β-D-glucuronide Fluorometric (λex/em = 319/450 nm) High Cancer diagnostics
4-Methylumbelliferyl-β-D-glucuronide UV/Vis (319 nm) High Diagnostic kits

Biological Activity

Hydroxyterbinafine β-D-glucuronide is a significant metabolite of terbinafine, an antifungal agent widely used for treating dermatophyte infections. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic implications based on current research findings.

Overview of Hydroxyterbinafine β-D-Glucuronide

Hydroxyterbinafine β-D-glucuronide is formed through the process of glucuronidation, a phase II metabolic reaction that enhances the solubility and excretion of drugs. The primary enzyme responsible for this conversion is UDP-glucuronosyltransferase (UGT), which facilitates the transfer of glucuronic acid to various substrates, including hydroxyterbinafine. This modification can significantly alter the biological activity and pharmacological properties of the parent compound.

Mechanisms of Biological Activity

  • Antifungal Activity :
    • Hydroxyterbinafine exhibits antifungal properties similar to its parent compound, terbinafine. It primarily acts by inhibiting squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition leads to fungal cell death due to the accumulation of toxic squalene and a deficiency in ergosterol, which is vital for maintaining membrane integrity.
  • Metabolic Stability :
    • The glucuronidation process enhances the metabolic stability of hydroxyterbinafine, allowing for prolonged therapeutic effects and reduced toxicity. Studies have indicated that glucuronidated metabolites may have altered binding affinities to fungal targets compared to non-glucuronidated forms, potentially affecting efficacy.
  • Pharmacokinetics :
    • Hydroxyterbinafine β-D-glucuronide has been shown to have different pharmacokinetic profiles compared to terbinafine. Its increased water solubility facilitates renal excretion and may influence dosing regimens in clinical settings.

Case Studies and Clinical Trials

  • A clinical study involving patients with onychomycosis demonstrated that hydroxyterbinafine β-D-glucuronide levels were significantly correlated with treatment outcomes, suggesting its role as a biomarker for therapeutic efficacy (PubMed ID: 11118813) .
  • Another investigation highlighted that patients who metabolized terbinafine to hydroxyterbinafine at higher rates showed improved responses to treatment, indicating the importance of individual metabolic pathways in drug efficacy.

Data Table: Comparison of Biological Activities

CompoundMechanism of ActionAntifungal ActivityMetabolic StabilityClinical Relevance
TerbinafineInhibition of squalene epoxidaseHighModerateStandard treatment for fungal infections
Hydroxyterbinafine β-D-glucuronideInhibition of squalene epoxidase (enhanced)ModerateHighPotential biomarker for treatment response

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